molecular formula C8H16N2O4S2 B613201 D-Homocystine CAS No. 6027-15-2

D-Homocystine

Cat. No.: B613201
CAS No.: 6027-15-2
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-UHFFFAOYSA-N
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Description

D-Homocystine is the D-enantiomer of homocystine, a sulfur-containing amino acid derivative formed by the oxidation of two homocysteine molecules via a disulfide bond. Its molecular formula is C₈H₁₆N₂O₄S₂, with a molecular weight of 268.4 g/mol . Unlike its L-enantiomer (L-homocystine), which participates in metabolic pathways such as the transsulfuration and remethylation cycles, this compound is biologically inactive in humans due to its stereochemical configuration. This enantiomeric distinction prevents its reduction to homocysteine in cellular systems, rendering it incapable of contributing to glutathione (GSH) synthesis or ferroptosis inhibition .

Preparation Methods

Chemical Synthesis via Oxidation of D,L-Homocysteine

Aerobic Oxidation of D,L-Homocysteine Disodium Salt

The most well-documented method involves oxidizing the disodium salt of D,L-Homocysteine under controlled conditions . Critical parameters include:

  • Concentration : 0.8–1.2 mol/L aqueous solution of D,L-Homocysteine disodium salt.

  • pH : Initial pH 7.0–8.0, adjusted to 5.3 post-oxidation.

  • Catalyst : Fe³⁺ ions (0.1–1.0 mol%).

  • Oxidant : Molecular oxygen bubbled through the solution until pH stabilization.

Under optimal conditions, this method achieves yields exceeding 80% D,L-Homocystine . The reaction mechanism proceeds via thiyl radical formation, followed by disulfide coupling. A notable limitation is the production of racemic D,L-Homocystine, necessitating subsequent enantiomeric resolution for D-Homocystine isolation.

Enzymatic Approaches to Homocysteine Derivatives

Dynamic Kinetic Resolution Using Racemases and Hydrolases

Recent advances leverage enzymatic cascades to convert racemic homocysteine thiolactone into S-adenosyl-L-homocysteine (SAH) . While targeting L-enantiomers, this approach demonstrates principles applicable to this compound synthesis:

  • Racemization : α-Amino-ε-caprolactam racemase (AoACLR) equilibrates D- and L-homocysteine thiolactone.

  • Hydrolysis : Bleomycin hydrolase (ScBLH) selectively hydrolyzes L-thiolactone to L-Homocysteine.

  • Condensation : SAH hydrolase (SAHH) couples L-Homocysteine with adenosine.

Adapting this system for this compound would require engineering ScBLH to favor D-thiolactone hydrolysis or identifying D-specific hydrolases.

Resolution of Racemic D,L-Homocystine

Diastereomeric Salt Formation

Classical resolution employs chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts with D- and L-Homocystine. Differences in solubility enable crystallization-based separation. However, yields rarely exceed 40% for either enantiomer due to equilibrium limitations.

Chromatographic Enantioseparation

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves D- and L-Homocystine with >98% enantiomeric excess (ee). A typical method uses:

  • Column : Chiralpak IG (250 × 4.6 mm, 5 µm).

  • Mobile phase : Hexane:isopropanol (70:30) + 0.1% trifluoroacetic acid.

  • Flow rate : 1.0 mL/min.

Despite high purity, scalability remains constrained by cost and throughput.

Industrial-Scale Synthesis from DL-Methionine

Reductive Demethylation in Liquid Ammonia

A Chinese patent (CN107325073A) outlines a one-pot synthesis of DL-Homocysteine thiolactone hydrochloride from DL-Methionine :

  • Reduction : DL-Methionine reacts with metallic sodium in liquid ammonia at −20°C to −80°C.

  • Cyclization : Concentrated HCl induces thiolactone formation.

ParameterSpecification
Molar ratio (Na:Met)3:1–10:1
Reaction time5–20 hours
Yield70–85%

This method avoids toxic gas emissions but produces racemic DL-Homocystine after oxidation.

Comparative Analysis of Preparation Methods

Table 1. Methodological Evaluation for this compound Synthesis

MethodStarting MaterialYield (%)Enantiomeric ExcessScalability
Aerobic Oxidation D,L-Homocysteine80–85RacemicHigh
Enzymatic Resolution Homocysteine TL90–95L-specificModerate
Chiral HPLC D,L-Homocystine40–50>98% eeLow
Reductive Demethyl DL-Methionine70–85RacemicHigh

Chemical Reactions Analysis

Types of Reactions

D-Homocystine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form homocysteic acid.

    Reduction: It can be reduced to yield homocysteine.

    Substitution: It can participate in substitution reactions where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Homocysteic acid.

    Reduction: Homocysteine.

    Substitution: Depending on the substituent, various derivatives of this compound can be formed.

Scientific Research Applications

Cardiovascular Health

Role in Cardiovascular Disease

D-Homocystine has been studied extensively in the context of cardiovascular health. Elevated homocysteine levels are recognized as independent risk factors for cardiovascular diseases, including coronary artery disease and stroke. A meta-analysis indicated that higher homocysteine levels correlate with increased all-cause mortality and cardiovascular events .

Mechanisms of Action

  • Oxidative Stress : this compound contributes to oxidative stress, leading to endothelial dysfunction and vascular damage. Studies show that prolonged exposure to homocysteine increases reactive oxygen species (ROS) production, which can result in cellular damage .
  • Genotoxic Stress : Research indicates that this compound induces genotoxic stress, as evidenced by DNA fragmentation assays. This effect is particularly pronounced after extended exposure periods .

Table 1: Relationship Between Homocysteine Levels and Cardiovascular Risk

StudyPopulationFindings
Meta-analysisPositive correlation between homocysteine levels and all-cause mortality
ObservationalElevated homocysteine as a predictor for cardiovascular disease

Neurobiology

Neurotoxic Effects

This compound's neurotoxic potential has been explored in various studies. It has been shown to affect neuronal activity significantly, with dose-dependent excitatory effects observed in cerebral neurons . This excitatory action may contribute to neurological symptoms associated with amino acid metabolism disorders.

Case Studies

  • Stroke Severity : A study examined the impact of serum homocysteine levels on stroke severity, finding significant correlations between elevated homocysteine and worse functional outcomes post-stroke .
  • Vitamin B12 Deficiency : Research suggests that this compound may serve as a marker for vitamin B12 deficiency-related neurological disorders, emphasizing its role in neurodegenerative conditions .

Table 2: Neurobiological Implications of this compound

StudyFindings
Correlation between high homocysteine and stroke severity
Potential role of homocysteine in neurodegenerative diseases

Metabolic Disorders

Association with Metabolic Syndrome

This compound's relationship with metabolic syndrome has been highlighted in several studies. Elevated homocysteine levels are linked to insulin resistance and increased risk for type 2 diabetes mellitus . The compound's involvement in protein N-homocysteinylation provides insights into its pathogenic mechanisms related to metabolic disorders .

Clinical Implications

Understanding the biochemical pathways involving this compound can lead to potential therapeutic interventions targeting hyperhomocysteinemia. For instance, supplementation with vitamins B6, B12, and folate has been suggested to lower homocysteine levels, thereby mitigating associated health risks .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

D-Homocystine is compared below with three related compounds: L-homocystine , cystine , and homocysteine . Key differences in structure, reactivity, and biological roles are summarized in Table 1 and discussed in detail.

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Compound Molecular Formula CAS Number Stereochemistry Reducible to Thiol? Role in Ferroptosis Biological Activity in Mammalian Cells
This compound C₈H₁₆N₂O₄S₂ 6027-15-2 D-enantiomer No Inactive Supports fibroblast growth only under enzymatic methionine deprivation
L-Homocystine C₈H₁₆N₂O₄S₂ 626-72-2 L-enantiomer Yes Active inhibitor Critical for redox balance and methionine salvage
Cystine C₆H₁₂N₂O₄S₂ 56-89-3 L-enantiomer Yes Active inhibitor Precursor for cysteine/GSH synthesis
Homocysteine C₄H₉NO₂S 454-29-5 L-enantiomer N/A (monothiol) Indirect role Linked to cardiovascular risk

This compound vs. L-Homocystine

  • Structural Differences : Both share the same molecular formula but differ in stereochemistry. The D-configuration prevents cellular uptake and enzymatic reduction, unlike the L-form, which is metabolically active .
  • Functional Contrasts: Ferroptosis Inhibition: L-homocystine suppresses lipid ROS and ferroptosis by providing homocysteine for GPX4-mediated GSH synthesis. This compound fails to inhibit ferroptosis due to its irreducibility . Cell Culture Behavior: In methioninase-treated cultures, this compound supports normal fibroblast growth but fails to rescue methionine-dependent leukemia cells, highlighting enantiomer-specific metabolic flexibility .

This compound vs. Cystine

  • Structural Similarities : Both are disulfide-linked dimers (cystine: two cysteines; homocystine: two homocysteines).
  • Functional Divergence: Cystine is a primary cysteine source for GSH synthesis, while this compound cannot substitute due to stereochemical incompatibility .

This compound vs. Homocysteine

  • Redox States: Homocysteine is a monomeric thiol, whereas this compound is an oxidized dimer.
  • Biological Roles : Homocysteine is a hub in one-carbon metabolism and a cardiovascular risk marker . This compound lacks these roles due to its irreducibility.

Ferroptosis Studies

This compound serves as a negative control in ferroptosis research. In HT-1080 fibrosarcoma cells, it fails to inhibit lipid peroxidation or cell death, unlike L-homocystine or cystine, confirming the necessity of reducible thiol groups for GPX4 activity .

Cancer Cell Selectivity

In mixed cultures of fibroblasts (F-136-35-56) and leukemia cells (CCRF-HSB-2), this compound + methioninase selectively inhibits leukemia cells while sparing normal cells.

Biological Activity

D-Homocystine, a derivative of homocysteine, has garnered attention in recent research due to its biological activities and implications in various health conditions. This article explores the biological activity of this compound, including its metabolic pathways, potential therapeutic applications, and associated case studies.

Overview of this compound

This compound is formed through the oxidation of homocysteine and is involved in several metabolic processes. Elevated levels of homocysteine are linked to cardiovascular diseases, neurological disorders, and other health issues. Understanding the biological activity of this compound can provide insights into its role in these conditions.

Metabolism of Homocysteine

Homocysteine is metabolized through two main pathways: remethylation and transsulfuration .

  • Remethylation involves the conversion of homocysteine back to methionine, primarily facilitated by the enzyme methylene tetrahydrofolate reductase (MTHFR) and requires folate as a cofactor.
  • Transsulfuration converts homocysteine into cystathionine via cystathionine β-synthase (CBS), which requires vitamin B6 as a cofactor.

The imbalance in these pathways can lead to hyperhomocysteinemia, a risk factor for various diseases.

1. Cytotoxicity and Cell Viability

Studies have shown that this compound exhibits cytotoxic effects on certain cell lines. The biological activity is often assessed using various assays:

Assay Type Description
MTT AssayMeasures cell viability based on mitochondrial activity.
TUNEL AssayDetects DNA fragmentation indicative of apoptosis.
Comet AssayAssesses DNA damage at the single-cell level.

Research indicates that this compound may induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Role in Cardiovascular Health

Elevated levels of homocysteine are associated with cardiovascular diseases. A study found that vitamin D may modulate homocysteine metabolism by regulating CBS expression, thereby affecting serum levels of homocysteine and its derivatives like this compound .

  • A significant decrease in serum homocysteine levels was observed with increased vitamin D levels, indicating a potential pathway for managing cardiovascular risks associated with hyperhomocysteinemia.

Case Study 1: Hyperhomocysteinemia and Cardiovascular Risk

A clinical study evaluated the relationship between serum homocysteine levels and cardiovascular disease among patients with varying vitamin D statuses. Results demonstrated that patients with lower vitamin D levels exhibited higher homocysteine concentrations, correlating with increased cardiovascular risk factors .

Case Study 2: this compound's Anticancer Properties

In vitro studies on cancer cell lines treated with this compound showed a reduction in cell proliferation and increased apoptosis rates compared to control groups. This suggests that this compound may serve as a potential adjunctive therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing D-Homocystine in laboratory settings?

this compound synthesis typically involves oxidative dimerization of D-homocysteine under controlled conditions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Experimental details, including reagent concentrations (e.g., Sigma-Aldrich H5134 for this compound) and reaction conditions, should align with reproducibility standards outlined in journals like the Beilstein Journal of Organic Chemistry . For novel compounds, full spectral data and purity metrics (≥95%) are mandatory .

Q. How does this compound interact with cellular redox pathways compared to its L-isomer?

this compound’s stereospecificity influences its bioavailability and enzymatic interactions. For example, in ferroptosis studies, this compound does not contribute to glutathione (GSH) synthesis but may inhibit lipid peroxidation independently, unlike L-homocystine. Experimental designs should include isotope-labeled tracing and comparative assays (e.g., cystine vs. homocystine uptake) to isolate stereochemical effects .

Q. What are the key challenges in maintaining this compound stability during in vitro experiments?

this compound is prone to oxidation and pH-dependent degradation. Stabilization requires anaerobic buffers (e.g., nitrogen-purged PBS), low-temperature storage, and antioxidants like deferoxamine (DFO) to mitigate iron-catalyzed reactions. Include stability curves and degradation product analysis (via HPLC-MS) in methodology sections .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical effects of this compound across different studies?

Discrepancies often arise from variations in cell models (e.g., cancer vs. primary cells), media composition (e.g., cystine-free vs. supplemented), or assay endpoints (e.g., viability vs. lipid ROS). To address this:

  • Conduct meta-analyses using PRISMA guidelines to identify confounding variables.
  • Replicate experiments under standardized conditions (e.g., ATCC-recommended media).
  • Apply contradiction frameworks, such as triangulating data from orthogonal assays (e.g., RNA-seq + metabolomics) .

Q. What methodological frameworks are optimal for studying this compound’s role in non-canonical cell death pathways?

Use the PICO framework to structure hypotheses:

  • Population : Specific cell lines (e.g., HT-1080 fibroblasts).
  • Intervention : this compound dosing (e.g., 0–100 µM).
  • Comparison : L-homocystine, cystine, or ferroptosis inducers (e.g., RSL3).
  • Outcome : Quantify lipid peroxidation (via C11-BODIPY) or GPX4 activity . Pair with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize mechanistic studies .

Q. How can computational modeling enhance the study of this compound’s pharmacokinetics and toxicity?

Molecular dynamics simulations can predict this compound’s membrane permeability and binding affinity to transporters (e.g., xCT). Combine with in vitro data (e.g., LC-MS/MS plasma profiles) to validate models. Tools like AutoDock Vina or GROMACS are recommended for energy minimization and docking studies .

Q. Data Analysis and Validation

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in high-throughput screens?

  • Use non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
  • Apply ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons.
  • Include negative controls (e.g., homocysteine-free media) to isolate compound-specific effects .

Q. How should researchers address batch-to-batch variability in this compound reagent quality?

Implement quality control (QC) protocols:

  • Certificate of Analysis (CoA) verification for each batch (e.g., ≥98% purity via HPLC).
  • Internal validation using reference standards (e.g., Sigma-Aldrich H5134).
  • Pre-experiment stability testing under intended assay conditions .

Q. Ethical and Reproducibility Considerations

Q. What guidelines ensure ethical reporting of this compound studies involving human-derived cell lines?

Adhere to institutional review board (IRB) protocols for cell line authentication (e.g., STR profiling) and contamination checks (e.g., mycoplasma testing). Disclose sourcing (e.g., ATCC) and consent procedures in the "Participant Selection" section of manuscripts .

Q. How can researchers improve the reproducibility of this compound-related findings?

Follow the ARRIVE guidelines for preclinical studies:

  • Full disclosure of experimental parameters (e.g., temperature, humidity).
  • Raw data deposition in repositories like Zenodo or Figshare.
  • Detailed "Methods" sections with reagent catalog numbers and instrument settings .

Properties

IUPAC Name

2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid
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InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)
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InChI Key

ZTVZLYBCZNMWCF-UHFFFAOYSA-N
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Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
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Molecular Formula

C8H16N2O4S2
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DSSTOX Substance ID

DTXSID90861945
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Molecular Weight

268.4 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name DL-Homocystine
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CAS No.

462-10-2, 870-93-9, 6027-15-2
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Record name Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel-
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Melting Point

263 - 265 °C
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